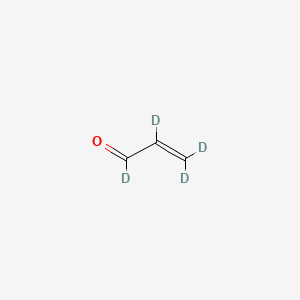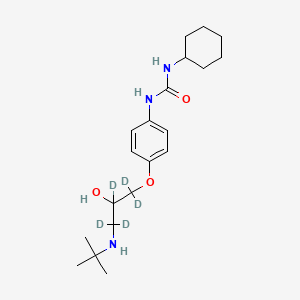
Methyl 6-Methoxy-2-naphthylacetate-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-Methoxy-2-naphthylacetate-d6 is a deuterated derivative of Methyl 6-Methoxy-2-naphthylacetate, which is an organic compound. It is widely used in scientific research, particularly in the field of drug discovery and development.
Wirkmechanismus
The mechanism of action of Methyl 6-Methoxy-2-naphthylacetate-d6 is not well understood. However, it is believed to undergo metabolic reactions in the body, such as hydrolysis, oxidation, and conjugation. These reactions can produce various metabolites, which can be detected and analyzed using various analytical techniques.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects, as it is not used as a drug or therapeutic agent. However, its deuterated nature makes it useful in the analysis of drug metabolism and pharmacokinetics.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Methyl 6-Methoxy-2-naphthylacetate-d6 in lab experiments include its high purity, stability, and deuterated nature, which allows for accurate and reliable analysis of drug metabolites. However, its limitations include its high cost, limited availability, and the need for specialized equipment and expertise for its analysis.
Zukünftige Richtungen
There are several future directions for the use of Methyl 6-Methoxy-2-naphthylacetate-d6 in scientific research. These include the development of new analytical techniques for its analysis, the use of this compound in the analysis of drug-drug interactions, and the application of this compound in the study of drug toxicity and safety. Additionally, the use of this compound in the development of new drugs and drug delivery systems is an area of active research.
Synthesemethoden
The synthesis method of Methyl 6-Methoxy-2-naphthylacetate-d6 involves the reaction of Methyl 6-Methoxy-2-naphthylacetate with deuterated methanol in the presence of a deuterating agent, such as deuterium oxide or deuterated sulfuric acid. The resulting product is a deuterated derivative of Methyl 6-Methoxy-2-naphthylacetate, which can be purified by various methods, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl 6-Methoxy-2-naphthylacetate-d6 is used in scientific research as a tracer molecule for drug metabolism studies. It is particularly useful in the analysis of drug metabolites in biological samples, such as blood, urine, and tissue. This compound is also used in the development of new drugs, as it can provide information on the metabolic pathways of drug candidates.
Eigenschaften
CAS-Nummer |
1246815-39-3 |
|---|---|
Molekularformel |
C14H14O3 |
Molekulargewicht |
236.3 |
IUPAC-Name |
trideuteriomethyl 2-[6-(trideuteriomethoxy)naphthalen-2-yl]acetate |
InChI |
InChI=1S/C14H14O3/c1-16-13-6-5-11-7-10(8-14(15)17-2)3-4-12(11)9-13/h3-7,9H,8H2,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
NWIMPGMAVYLECN-WFGJKAKNSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OC |
Synonyme |
6-Methoxy-2-naphthaleneacetic Acid Methyl Ester-d6; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











